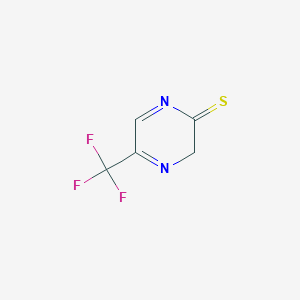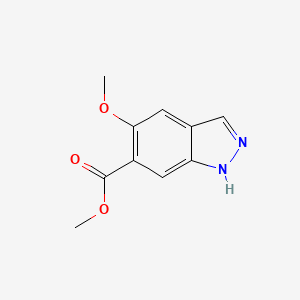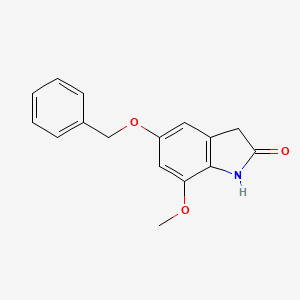![molecular formula C14H26N4O B11759255 {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine](/img/structure/B11759255.png)
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a complex organic compound that features both a pyrazole ring and a morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Alkylation: The pyrazole ring is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting diethanolamine with a dehydrating agent like phosphorus oxychloride.
Coupling: Finally, the pyrazole and morpholine rings are coupled together using a suitable linker, such as a bromoethylamine, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazole and morpholine rings.
Reduction: Reduction reactions can occur at the carbon-nitrogen double bonds within the rings.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alkyl groups attached to the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiolates can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated nitrogen atoms.
Substitution: Substituted derivatives with various functional groups replacing the original alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine can be used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used as a ligand in binding studies due to its ability to interact with various biomolecules.
Medicine
In medicinal chemistry, the compound shows potential as a pharmacophore for the development of new drugs, particularly those targeting neurological and inflammatory pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, while the morpholine ring can enhance solubility and bioavailability. The compound can modulate various biochemical pathways, including those involved in inflammation and neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(piperidin-4-yl)ethyl]amine
- {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(pyrrolidin-4-yl)ethyl]amine
Uniqueness
Compared to similar compounds, {[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine offers a unique combination of stability, reactivity, and solubility. The presence of both pyrazole and morpholine rings provides a versatile scaffold for further chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C14H26N4O |
|---|---|
Molekulargewicht |
266.38 g/mol |
IUPAC-Name |
N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C14H26N4O/c1-13(2)12-18-14(3-4-16-18)11-15-5-6-17-7-9-19-10-8-17/h3-4,13,15H,5-12H2,1-2H3 |
InChI-Schlüssel |
CCZSGGUSMDWFPX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C(=CC=N1)CNCCN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-{[(tert-butyldimethylsilyl)oxy]methyl}-4-fluoro-1H-indole](/img/structure/B11759187.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11759189.png)
![2-[(1S,2S)-2-phenylcyclopropyl]acetaldehyde](/img/structure/B11759200.png)

![N,N-Dimethyl-4-({[(1-methyl-1H-pyrazol-3-YL)methyl]amino}methyl)aniline](/img/structure/B11759213.png)
![[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11759215.png)
![(3S)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11759219.png)
![(6R,7S)-7-amino-6-methyl-8-oxo-2-oxa-1-azabicyclo[4.2.0]oct-4-ene-5-carboxylic acid](/img/structure/B11759223.png)
![1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B11759225.png)

![3-Amino-1,8-dimethyl-4,5-dihydro-1H-pyrido[3,4-b]azepine-2,7(3H,8H)-dione](/img/structure/B11759244.png)


